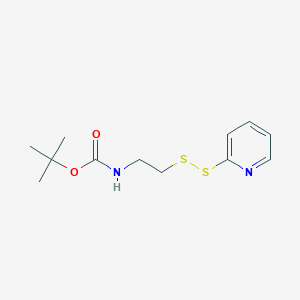
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a chemical compound with the molecular formula C12H18N2O2S2 and a molecular weight of 286.41 g/mol . This compound consists of a tert-butyl group, a pyridine ring, and a disulfide linkage, making it a versatile reagent in various chemical reactions. It is commonly used as a thiol-specific labeling reagent, particularly in the reversible binding of cysteine residues on proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate can be synthesized through the reaction of 2,2’-dithiodipyridine with 2-(Boc-amino)ethanethiol . The reaction typically involves the following steps:
- Dissolve 2,2’-dithiodipyridine and 2-(Boc-amino)ethanethiol in a suitable solvent such as methanol.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through extraction and recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The tert-butyl group can be deprotected under mild acidic conditions to expose the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Mild acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Applications De Recherche Scientifique
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate involves the reversible binding to thiol groups on cysteine residues in proteins . The disulfide linkage allows for the formation of a stable bond with the thiol group, which can be reversed under reducing conditions. This property makes it useful for studying protein interactions and modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-Pyridine dithioethylamine
- tert-Butyl (2-(pyridin-2-yldisulfaneyl)ethyl)carbamate
- 1,1-Dimethylethyl N-[2-(2-pyridinyldithio)ethyl]carbamate
Uniqueness
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is unique due to its specific structure that combines a tert-butyl group, a pyridine ring, and a disulfide linkage. This combination allows for versatile applications in thiol-specific labeling and reversible protein modifications, making it a valuable tool in various scientific research fields .
Propriétés
IUPAC Name |
tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLXWZKQNQDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
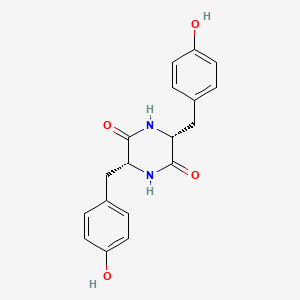
![tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8227917.png)
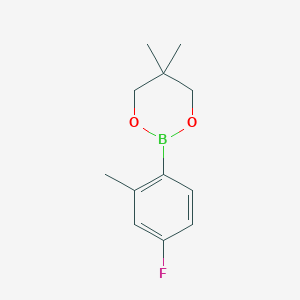
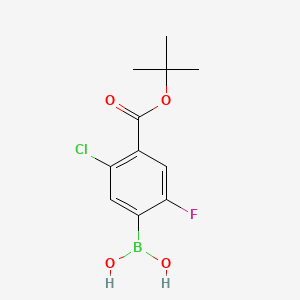
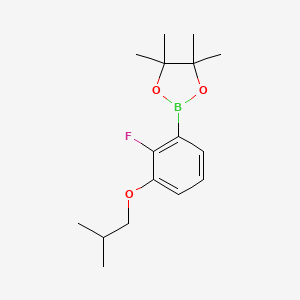
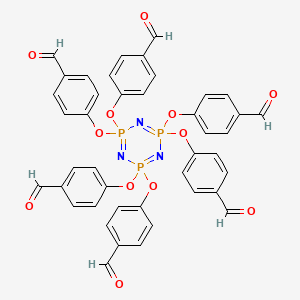
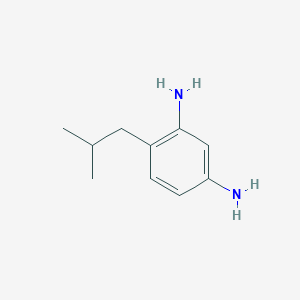
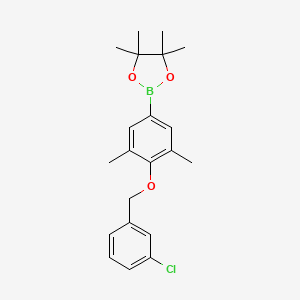
![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
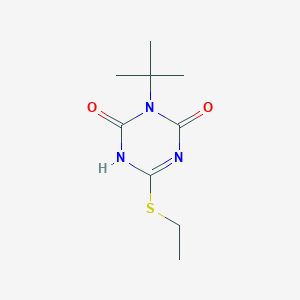
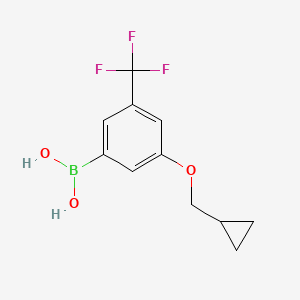
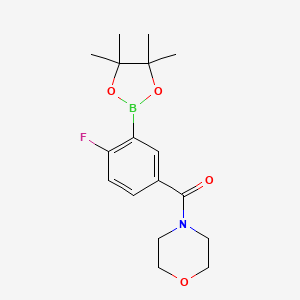
![(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8228004.png)
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)
